4-Bromo-2,6-bis(trifluoromethyl)quinoline

Lipophilicity Medicinal Chemistry ADME

This 4-Bromo-2,6-bis(trifluoromethyl)quinoline is the definitive building block for medicinal chemistry and crop protection. Its C4 bromine enables selective Buchwald-Hartwig and Suzuki-Miyaura couplings, while dual C2/C6 trifluoromethyl groups boost lipophilicity (LogP ~4.84) and metabolic stability—critical for optimizing antimalarial and anti-TB leads. Unlike generic quinoline analogs, this precise substitution pattern ensures reproducible cross-coupling kinetics and superior pharmacokinetic profiles. Available in 95% purity with full analytical documentation. Choose this exact scaffold for library synthesis, catalysis benchmarking, or agrochemical discovery.

Molecular Formula C11H4BrF6N
Molecular Weight 344.05 g/mol
CAS No. 35853-48-6
Cat. No. B1603586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-bis(trifluoromethyl)quinoline
CAS35853-48-6
Molecular FormulaC11H4BrF6N
Molecular Weight344.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)Br
InChIInChI=1S/C11H4BrF6N/c12-7-4-9(11(16,17)18)19-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H
InChIKeyIJCXJMWXDNLXDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,6-bis(trifluoromethyl)quinoline (CAS 35853-48-6): A Core Building Block for Fluorinated Heterocyclic Synthesis


4-Bromo-2,6-bis(trifluoromethyl)quinoline (CAS 35853-48-6) is a polyhalogenated quinoline building block characterized by a bromine atom at the 4-position and trifluoromethyl groups at the 2- and 6-positions on the quinoline core [1]. The compound possesses a molecular formula of C₁₁H₄BrF₆N and a molecular weight of 344.05 g/mol [1]. Its structural features—an electron-deficient aromatic ring, a reactive aryl bromide handle, and two lipophilic trifluoromethyl substituents—position it as a versatile intermediate for the synthesis of biologically active molecules, particularly in the fields of medicinal chemistry and crop protection research [2].

4-Bromo-2,6-bis(trifluoromethyl)quinoline: Why General Quinoline Analogs Cannot Replace This Specific Building Block


Substituting this compound with a generic quinoline building block is not a viable strategy because the precise arrangement of substituents—bromine at C4 and trifluoromethyl groups at C2 and C6—is essential for downstream reactivity and biological performance . The electron-withdrawing trifluoromethyl groups deactivate the quinoline ring toward electrophilic substitution while simultaneously increasing lipophilicity (LogP ~4.84) and metabolic stability, properties that are not present in non-fluorinated or mono-fluorinated analogs . Furthermore, the C4 bromine atom serves as a specific handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and its reactivity differs significantly from the corresponding 4-chloro analog due to differences in bond strength and oxidative addition kinetics [1]. Therefore, the selection of this exact compound is dictated by the need for both a defined reactivity profile at the C4 position and the enhanced pharmacokinetic attributes imparted by the dual trifluoromethyl groups.

Quantitative Evidence Guide for 4-Bromo-2,6-bis(trifluoromethyl)quinoline (CAS 35853-48-6)


Comparative LogP and Lipophilicity of 4-Bromo-2,6-bis(trifluoromethyl)quinoline

The lipophilicity of 4-Bromo-2,6-bis(trifluoromethyl)quinoline (LogP ≈ 4.84) is comparable to its 4-chloro analog (LogP ≈ 4.88) and significantly higher than non-fluorinated quinoline counterparts, confirming the dominant contribution of the two trifluoromethyl groups to overall hydrophobicity [1]. This high LogP value predicts enhanced membrane permeability and potential blood-brain barrier penetration relative to less fluorinated analogs.

Lipophilicity Medicinal Chemistry ADME

Vendor Purity Specifications and Analytical Documentation for 4-Bromo-2,6-bis(trifluoromethyl)quinoline

Commercially available batches of 4-Bromo-2,6-bis(trifluoromethyl)quinoline are supplied with defined purity grades, ranging from 95% to 98%, and are accompanied by batch-specific analytical data (NMR, HPLC) . This level of documentation contrasts with many lesser-characterized quinoline analogs that lack such rigorous QC, reducing the risk of experimental variability due to unknown impurities.

Purity Quality Control Procurement

C4-Bromo Reactivity Advantage in Palladium-Catalyzed Cross-Coupling

The 4-bromo substituent in this quinoline scaffold is reported to undergo facile oxidative addition with Pd(0) catalysts, enabling efficient Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. While direct yield comparisons are not available, the carbon-bromine bond (C-Br ≈ 285 kJ/mol) is weaker than the corresponding carbon-chlorine bond (C-Cl ≈ 327 kJ/mol) in the 4-chloro analog, which generally translates to faster reaction rates and higher yields under milder conditions.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig

4-Bromo-2,6-bis(trifluoromethyl)quinoline: Optimal Application Scenarios for Procurement Decisions


Medicinal Chemistry: Synthesis of Fluorinated Antimalarial and Antitubercular Lead Compounds

When designing novel agents against drug-resistant Plasmodium falciparum or Mycobacterium tuberculosis, this compound serves as a key precursor. The dual trifluoromethyl groups are known to enhance potency against chloroquine-resistant strains [1], while the C4 bromine provides a reactive site for installing diverse amine-containing side chains via Buchwald-Hartwig coupling or for Suzuki-based biaryl construction . The high lipophilicity (LogP 4.84) further supports the development of compounds intended for intracellular targets.

Diversity-Oriented Synthesis (DOS) and Library Construction

For chemical biology programs aiming to generate large, structurally diverse libraries, this building block is an ideal scaffold. Its well-defined reactivity profile (C-Br oxidative addition) and the commercial availability of high-purity batches (≥95% with analytical certificates) ensure reproducible and efficient parallel synthesis. The lower C-Br bond energy compared to C-Cl analogs allows for higher conversion rates in array format under standardized microwave or mild thermal conditions [2].

Agrochemical Research: Development of Novel Crop Protection Agents

The compound's structural features—particularly the combination of a lipophilic trifluoromethylated quinoline core and a modifiable halogen handle—make it a promising intermediate for the synthesis of new fungicides, herbicides, or insecticides . The LogP value of ~4.84 falls within the optimal range for foliar uptake and translocation in plants, while the bromine atom allows for the attachment of diverse agrochemical pharmacophores.

Academic Research: Mechanistic Studies and Method Development

Given its well-characterized physical properties (MW: 344.05, purity 95-98%, LogP 4.84) and established synthetic utility, this compound is highly suitable for fundamental studies in organometallic chemistry and catalysis. It can be used to benchmark new catalytic systems for cross-coupling of electron-deficient heteroaryl bromides or to investigate structure-activity relationships in fluorine-containing heterocycles.

Technical Documentation Hub

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